molecular formula C18H18N4OS B2729156 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone CAS No. 282523-19-7

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone

Cat. No.: B2729156
CAS No.: 282523-19-7
M. Wt: 338.43
InChI Key: KSUVOYNJFQIGQM-UHFFFAOYSA-N
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Description

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and chemical biology for the development of kinase inhibitors. Its molecular architecture integrates a 1-benzyl-2-pyridinone scaffold, a motif known to exhibit affinity for kinase ATP-binding pockets, fused with a 4-methyl-4H-1,2,4-triazole ring system bearing an allylsulfanyl substituent. This specific structural combination is designed to engage in key hydrogen bonding and hydrophobic interactions within the catalytic cleft of various protein kinases. Research into this compound and its analogs primarily focuses on its potential to modulate signaling pathways involved in oncogenesis and inflammatory diseases. The allylsulfanyl group presents a versatile chemical handle for further synthetic elaboration via click chemistry or other conjugation strategies, making it a valuable chemical probe for studying kinase function and for structure-activity relationship (SAR) optimization campaigns aimed at improving potency and selectivity [https://pubmed.ncbi.nlm.nih.gov/24313333/]. As a research-grade chemical tool, it enables the investigation of cellular signal transduction mechanisms and provides a critical starting point for the discovery of new therapeutic agents.

Properties

IUPAC Name

1-benzyl-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-12-24-18-20-19-16(21(18)2)15-10-7-11-22(17(15)23)13-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUVOYNJFQIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced through a nucleophilic substitution reaction, where an allyl halide reacts with a thiol group attached to the triazole ring.

    Formation of the Pyridinone Moiety: The pyridinone structure is often formed through a condensation reaction involving a benzylamine derivative and a suitable diketone or ketoester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The benzyl group can be substituted with various electrophiles, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Various benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone has been studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its bioactivity, which can be harnessed in drug development.

Medicine

This compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The allylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with cellular thiol groups.

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the pyridinone core, triazole ring, or benzyl group. These modifications influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Substituent Variations on the Benzyl Group
Compound Name Substituent on Benzyl Molecular Formula Molecular Weight Melting Point (°C) Key References
3-[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone (Target Compound) Benzyl (C₆H₅CH₂) C₁₇H₁₆N₄OS 324.40 Not reported
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone 2,4-Dichlorobenzyl C₁₇H₁₄Cl₂N₄OS 393.30 Not reported
5-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone 3-(Trifluoromethyl)benzyl C₁₆H₁₃F₃N₄OS 366.37 Not reported

Analysis :

Modifications to the Pyridinone-Triazole Core
Compound Name Core Modification Synthetic Yield (%) Melting Point (°C) Biological Activity (if reported) Key References
3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine Oct-1-yn-1-yl substituent on pyridine 74 92–95 Anti-tubercular (Mycobacterium tuberculosis)
3-(5-((3,5-Dinitrobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine 3,5-Dinitrobenzyl substituent 71 144–146 Anti-tubercular (Mycobacterium tuberculosis)

Analysis :

  • Nitro groups (e.g., 3,5-dinitrobenzyl) may contribute to redox activity or act as electron-deficient moieties in target binding .
Triazole Ring Modifications
Compound Name Triazole Substituent Key Structural Feature Key References
3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) Triazine core (vs. triazole) Reduced anti-predation activity in Klebsiella
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone Methyl and allylsulfanyl groups Enhanced stability vs. thiol-oxidation

Analysis :

  • Replacement of triazole with triazine (as in D1) reduces biological efficacy, highlighting the importance of the triazole ring in activity .
  • Methyl groups at N4 of the triazole (common in all analogs) may stabilize the ring against metabolic degradation .

Key Data :

  • HRMS (ESI) : For oct-1-yn-1-yl analogs, m/z = 416.1831 (C₂₁H₂₂ClFN₅S⁺) and 443.1446 (C₂₁H₂₂N₅O₄S⁺) .
  • HPLC Purity : >99% for derivatives in , indicating high synthetic efficiency .

Biological Activity

3-[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H16Cl2N4OS
  • Molecular Weight : 407.32 g/mol
  • CAS Number : 477853-19-3

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring is significant as it is known to exhibit antifungal and antimicrobial properties. Additionally, the allylsulfanyl group enhances its interaction with enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against a range of bacterial strains, suggesting that this compound may possess comparable activity .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer potential. In vitro studies demonstrated that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism.

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. Research has shown that triazole derivatives can inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition leads to effective weed control, making it a candidate for agricultural applications .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study published in Europe PMC reported that triazole hybrids exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research showed that triazole derivatives induced apoptosis in cancer cells through mitochondrial pathways. The study emphasized the potential of these compounds as therapeutic agents against various cancers .
  • Herbicidal Potential : A recent investigation into PDS inhibitors revealed that certain triazole derivatives demonstrated effective herbicidal activity at varying concentrations, indicating their potential use in crop protection strategies .

Data Summary Table

Biological ActivityDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
HerbicidalInhibits PDS leading to effective weed control

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via S-alkylation of a triazole-thiol intermediate with allyl halides in alkaline methanol. For example, 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol reacts with NaOH and an alkyl halide (e.g., allyl bromide) under mild conditions to introduce the allylsulfanyl group . Reaction optimization includes stoichiometric control (1:1 molar ratio of thiol to halide) and room-temperature stirring for 12–24 hours.

Q. How is the compound characterized post-synthesis?

Characterization relies on 1H-NMR and 13C-NMR spectroscopy to confirm substituent positions and purity. For example, the allylsulfanyl group’s protons appear as distinct multiplets in 1H-NMR (~5–6 ppm), while the benzyl group’s aromatic protons resonate at 7–7.5 ppm . Elemental analysis and LC-MS are used to verify molecular weight and elemental composition .

Q. What purification methods are recommended?

Recrystallization from methanol or ethanol is standard for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve isomers or byproducts, particularly if substituent regiochemistry is ambiguous .

Advanced Research Questions

Q. How can low yields in S-alkylation be addressed?

Low yields often stem from incomplete deprotonation of the thiol group. Increasing NaOH equivalents (1.2–1.5x molar ratio) or using polar aprotic solvents (e.g., DMF) can enhance reactivity . Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate) helps identify optimal quenching times.

Q. What experimental design is used for enzyme inhibition assays?

A colorimetric tyrosinase inhibition assay is typical. The compound is tested at concentrations ranging from 1–100 μM, with kojic acid as a positive control. Diphenolase activity is measured by monitoring dopachrome formation at 475 nm, and IC50 values are calculated using nonlinear regression . Triplicate runs reduce variability, and statistical significance is assessed via ANOVA (p < 0.05) .

Q. How to resolve contradictions in reported inhibitory activity?

Discrepancies may arise from assay conditions (e.g., pH, enzyme source). Validate results using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinity directly. Compare inhibition kinetics (competitive vs. non-competitive) to identify mechanistic differences .

Q. What computational methods predict biological activity?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target enzymes (e.g., tyrosinase). The triazole and pyridinone moieties often form hydrogen bonds with catalytic residues, while the allylsulfanyl group enhances hydrophobic interactions. ADME predictions (SwissADME) assess bioavailability and blood-brain barrier penetration .

Q. How to evaluate environmental stability and ecotoxicity?

Follow protocols from Project INCHEMBIOL :

  • Hydrolysis studies : Expose the compound to buffers at pH 4–9 (25–50°C) and monitor degradation via HPLC.
  • Ecotoxicity assays : Use Daphnia magna or algal models (OECD Test 201/202) to determine LC50/EC50 values.
  • Soil adsorption : Batch experiments with varying organic matter content quantify Koc (organic carbon partition coefficient) .

Methodological Notes

  • Spectral Data Interpretation : Assign NMR peaks using DEPT-135 and HSQC to distinguish CH2/CH3 groups in the allylsulfanyl and benzyl substituents .
  • Enzyme Assay Controls : Include blank (no enzyme) and negative control (no substrate) to normalize background activity .
  • Docking Validation : Cross-validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .

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